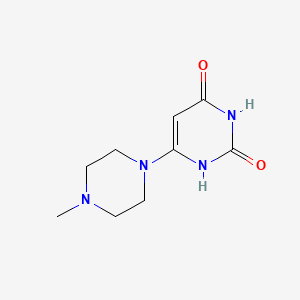
4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of BTMP and its derivatives involves various chemical reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of BTMP is characterized by a pyrimidine ring with a bromine atom and a thiophen-3-ylmethyl group attached. Further structural analysis can be performed using techniques such as X-Ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of BTMP include a molecular weight of 255.14 g/mol. Other properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
Compounds containing thiophene and pyrimidine moieties have been reported to exhibit a range of biological activities, including antimicrobial properties . “4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine” could potentially be used as a precursor for synthesizing new antimicrobial agents due to its bromine atom, which can facilitate further chemical modifications.
Organic Synthesis: Building Blocks
The bromine atom in “4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine” makes it a valuable building block in organic synthesis. It can undergo various reactions, such as Suzuki coupling, to create complex molecules for further research and development .
Material Science: Corrosion Inhibitors
Thiophene derivatives are known to be used as inhibitors of corrosion of metals . The compound could be explored for its potential application in protecting metal surfaces from corrosion, especially in harsh industrial environments.
Pharmaceutical Research: Antitumor Activity
Research has indicated that thiophene derivatives show antitumor activity . “4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine” may serve as a starting material for the development of new antitumor drugs.
Biochemistry: Enzyme Inhibition
Pyrimidine derivatives are often investigated for their ability to inhibit various enzymes, which is crucial in the treatment of different diseases . This compound could be studied for its enzyme inhibition properties, potentially leading to new therapeutic agents.
Neuroscience: Antidepressant Compounds
The pyrimidine moiety is associated with antidepressant effects . Therefore, “4-Bromo-6-(thiophen-3-ylmethyl)pyrimidine” might be utilized in the synthesis of compounds with potential antidepressant activity.
Future Directions
The future directions for BTMP and its derivatives could involve further exploration of their potential applications. For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties , suggesting potential applications in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
4-bromo-6-(thiophen-3-ylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-9-4-8(11-6-12-9)3-7-1-2-13-5-7/h1-2,4-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWIIJXLHIEPSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





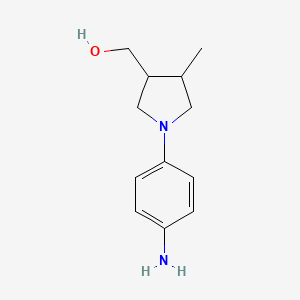
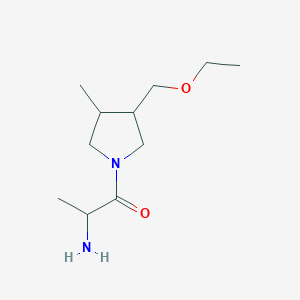
![3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1481036.png)


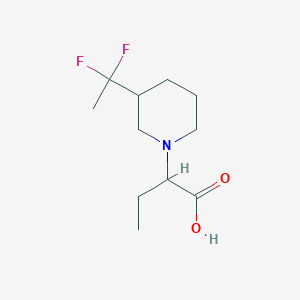
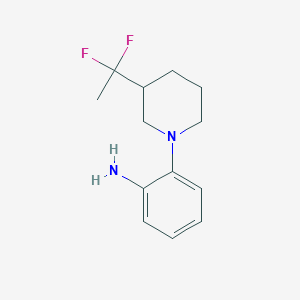
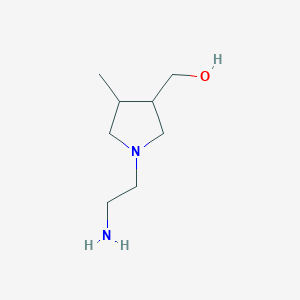

![3-hydroxy-5-methyltetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1481048.png)
![3-(Tert-butyl) 1-methyl 3-azabicyclo[3.2.0]heptane-1,3-dicarboxylate](/img/structure/B1481049.png)
